molecular formula C19H17N3O6 B11491934 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11491934
M. Wt: 383.4 g/mol
InChI Key: KRVGUSCBDUROGO-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that features a benzodioxole ring, a dimethoxybenzyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxadiazole intermediates with the dimethoxybenzyl group, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzodioxole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Research: It is used as a probe to study enzyme interactions and cellular pathways.

    Industrial Applications: Potential use in the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and DNA. The benzodioxole ring can intercalate with DNA, disrupting its function, while the oxadiazole ring can form hydrogen bonds with enzyme active sites, inhibiting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide
  • 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-thiadiazole-5-carboxamide

Uniqueness

Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxybenzyl)-1,2,4-oxadiazole-5-carboxamide exhibits unique properties due to the presence of both the benzodioxole and oxadiazole rings. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C19H17N3O6

Molecular Weight

383.4 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-[(3,4-dimethoxyphenyl)methyl]-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C19H17N3O6/c1-24-13-5-3-11(7-15(13)25-2)9-20-18(23)19-21-17(22-28-19)12-4-6-14-16(8-12)27-10-26-14/h3-8H,9-10H2,1-2H3,(H,20,23)

InChI Key

KRVGUSCBDUROGO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=NC(=NO2)C3=CC4=C(C=C3)OCO4)OC

Origin of Product

United States

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